3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a benzodioxole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the quinoline core using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- **3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
The uniqueness of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O9S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 6-O-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H28N2O9S/c1-5-37-7-6-34-25(30)20-13(3)26-15-8-12(2)19(24(29)33-4)23(28)22(15)21(20)14-9-17-18(36-11-35-17)10-16(14)27(31)32/h9-10,12,19,21,26H,5-8,11H2,1-4H3 |
InChI Key |
QDMRNONJSCYPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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